molecular formula C18H20Br2N2 B10887122 1-(3-Bromobenzyl)-4-(4-bromobenzyl)piperazine

1-(3-Bromobenzyl)-4-(4-bromobenzyl)piperazine

Cat. No.: B10887122
M. Wt: 424.2 g/mol
InChI Key: RUQNYJHERXYDRR-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(4-bromobenzyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of two bromobenzyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-(4-bromobenzyl)piperazine typically involves the reaction of piperazine with 3-bromobenzyl chloride and 4-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-(4-bromobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the benzyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)-4-(4-bromobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(4-bromobenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine
  • 1-(3-Fluorobenzyl)-4-(4-fluorobenzyl)piperazine
  • 1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine

Uniqueness

1-(3-Bromobenzyl)-4-(4-bromobenzyl)piperazine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, affecting the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H20Br2N2

Molecular Weight

424.2 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine

InChI

InChI=1S/C18H20Br2N2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2

InChI Key

RUQNYJHERXYDRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)Br

Origin of Product

United States

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